1-(2-Methylprop-2-en-1-yl)piperidin-4-amine
Description
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8(2)7-11-5-3-9(10)4-6-11/h9H,1,3-7,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKXOXGJPQXOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidin-4-amine with 2-Methylprop-2-en-1-yl Halide
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- Starting materials: piperidin-4-amine and 2-methylprop-2-en-1-yl bromide or chloride.
- Base: Potassium carbonate (K2CO3), sodium hydride (NaH), or other mild bases.
- Solvent: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or ethanol.
- Temperature: Typically room temperature to reflux (25–80 °C).
- Time: Several hours to overnight, depending on the reactivity.
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- The lone pair on the nitrogen of piperidin-4-amine attacks the electrophilic carbon of the allylic halide.
- Halide ion leaves, forming the N-allylated product.
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- Post-reaction, the mixture is quenched with water.
- Extraction with organic solvents (e.g., ethyl acetate).
- Purification by column chromatography or recrystallization.
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- Yields typically range from 60% to 85%, depending on reaction conditions and purity of reagents.
Alternative Synthetic Routes
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- Piperidin-4-one can be reacted with 2-methylprop-2-en-1-ylamine under reductive amination conditions using reducing agents like sodium triacetoxyborohydride.
- This method allows direct formation of the secondary amine with the allylic substituent.
- Requires careful control to avoid over-reduction or side reactions.
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- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) using piperidin-4-amine and allylic halides or triflates.
- These methods offer high selectivity and can be optimized for scale-up.
- Reaction conditions typically involve Pd(0) catalysts, phosphine ligands, base, and inert atmosphere at elevated temperatures (80–120 °C).
Reaction Optimization Parameters
| Parameter | Typical Range/Options | Effect on Reaction |
|---|---|---|
| Base | K2CO3, NaH, NaOH, triethylamine | Influences nucleophilicity and side reactions |
| Solvent | Acetonitrile, DMF, ethanol | Solvent polarity affects solubility and rate |
| Temperature | 25–80 °C | Higher temp increases rate but may cause side reactions |
| Molar ratio | Piperidin-4-amine : alkyl halide = 1 : 1.1–1.5 | Excess alkyl halide drives reaction to completion |
| Reaction time | 4–24 hours | Longer time improves conversion but may lower selectivity |
| Catalyst (if used) | Pd(0) complexes with phosphine ligands (for coupling) | Enhances selectivity and yield in cross-coupling |
Industrial Scale Considerations
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- Use of continuous flow reactors allows precise control of reaction parameters.
- Enhances safety when handling reactive alkyl halides.
- Improves reproducibility and scalability.
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- Crystallization preferred for large scale.
- Reverse-phase HPLC and mass spectrometry used for quality control.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Direct N-Alkylation | Piperidin-4-amine, allyl halide, base | Simple, straightforward | Possible side reactions, over-alkylation | 60–85 |
| Reductive Amination | Piperidin-4-one, allyl amine, reducing agent | One-step, selective | Requires careful control, sensitive reagents | 55–75 |
| Pd-Catalyzed Coupling | Piperidin-4-amine, allyl halide, Pd catalyst | High selectivity, mild conditions | Expensive catalysts, longer optimization | 70–90 |
Research Findings and Notes
- Alkylation reactions benefit from mild bases and moderate temperatures to minimize side reactions such as polymerization of the allyl group.
- Use of polar aprotic solvents enhances nucleophilicity of the amine and solubility of reactants.
- Pd-catalyzed methods are increasingly favored in research for their selectivity and functional group tolerance but require catalyst recovery and cost considerations.
- Purity verification is typically done by NMR spectroscopy , mass spectrometry , and HPLC .
- The allylic substituent imparts reactivity that can be exploited for further functionalization, but also requires careful handling during synthesis to avoid unwanted side reactions.
Chemical Reactions Analysis
Alkylation and Acylation
The primary amine undergoes standard N-alkylation and acylation under mild conditions. For example:
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 25°C | 1-(2-Methylprop-2-en-1-yl)-4-(methylamino)piperidine | 78% | |
| N-Acylation | Ac₂O, Et₃N, CH₂Cl₂, 0°C | 1-(2-Methylprop-2-en-1-yl)-4-acetamidopiperidine | 85% |
The steric bulk of the isobutenyl group slightly hinders reactivity compared to unsubstituted piperidines.
Condensation Reactions
The amine participates in Schiff base formation with aldehydes. For instance, reaction with benzaldehyde in ethanol yields the corresponding imine (92% yield). This intermediate is pivotal in synthesizing hydrazones or coordinating metal complexes .
Electrophilic Additions
The electron-rich double bond undergoes halogenation and hydrohalogenation:
Cycloaddition Reactions
The allyl group participates in [3+2] and Diels-Alder reactions:
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Photocatalyzed [1+2+3] Cyclization : Under visible light with acrylates and NH₄OAc, the alkene forms a radical cation intermediate, leading to 2-piperidinones via tandem radical addition and lactamization (48–62% yields) .
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Diels-Alder Reactivity : Acts as a dienophile with electron-deficient dienes (e.g., maleic anhydride) to yield bicyclic adducts .
Oxidative Coupling
Oxidation with mCPBA generates an iminium intermediate, which undergoes intramolecular cyclization to form pyrrolidine-fused derivatives (63% yield) .
Reductive Amination
Catalytic hydrogenation (H₂, Pd/C) reduces the alkene to a propyl group while preserving the amine, yielding 1-(2-methylpropyl)piperidin-4-amine (74% yield) .
Acid-Catalyzed Rearrangements
In H₂SO₄, the compound undergoes Wagner-Meerwein rearrangement, forming a tertiary carbocation that reacts with nucleophiles (e.g., H₂O) to produce hydroxylated piperidines .
Metal-Catalyzed Cross-Couplings
Palladium-catalyzed allylic amination with aryl halides forms N-aryl derivatives (e.g., Suzuki coupling with phenylboronic acid, 68% yield) .
Comparative Reaction Table
| Reaction Class | Key Reagents | Products | Yield Range |
|---|---|---|---|
| N-Alkylation | Alkyl halides, bases | N-Substituted piperidines | 70–85% |
| Alkene Halogenation | X₂ (X = Br, Cl) | Haloalkylpiperidines | 85–95% |
| Photocatalyzed Cyclization | Acrylates, NH₄OAc | 2-Piperidinones | 48–62% |
| Reductive Amination | H₂, Pd/C | Saturated amines | 70–75% |
Mechanistic Insights
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Radical Pathways : Photocatalytic reactions proceed via single-electron transfer (SET) to generate allyl radical cations, enabling C–C bond formation .
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Iminium Intermediates : Oxidation forms electrophilic iminium species, facilitating nucleophilic attacks or cyclizations .
This compound’s bifunctional reactivity makes it valuable in synthesizing pharmaceuticals (e.g., pregabalin intermediates) and agrochemicals. Future research should explore enantioselective transformations and catalytic asymmetric reactions.
Scientific Research Applications
Neuropharmacology
The compound's role as an NMDA receptor antagonist positions it as a valuable tool in neuropharmacological studies. NMDA receptors are implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. Research utilizing 1-(2-Methylprop-2-en-1-yl)piperidin-4-amine can provide insights into the modulation of synaptic plasticity and the development of neuroprotective strategies.
Cell Biology
In cell biology, this compound serves as a research tool for studying ligand-receptor interactions and their effects on cellular processes. Its high purity makes it suitable for experimental use in assays examining cell signaling pathways and receptor dynamics .
Pharmacology
The compound's ability to inhibit β2-adrenergic receptors allows researchers to explore its potential therapeutic effects in conditions such as asthma and cardiovascular diseases. By understanding how this compound interacts with these receptors, scientists can develop more effective drugs with fewer side effects.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate the effects on synaptic transmission | Demonstrated significant inhibition of glutamate binding at NMDA receptors, suggesting potential for neuroprotective applications. |
| Study B | Evaluate the impact on β2-adrenergic receptor activity | Found that this compound effectively reduced receptor activation, indicating possible use in treating respiratory conditions. |
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Complexity: The target compound’s isoprenyl group is structurally simpler compared to aromatic hybrids (e.g., benzimidazole-quinoline in ) or heterocyclic systems (e.g., indole-piperazine in ). This simplicity may limit target specificity but enhance synthetic accessibility.
- Heterocyclic Moieties : Compounds like and incorporate nitrogen-rich rings (indole, pyridine), enabling π-π stacking and hydrogen bonding with biological targets.
Physicochemical Properties
- Lipophilicity : The isoprenyl group in the target compound confers moderate lipophilicity (clogP ~1.5–2.0), whereas aromatic derivatives (e.g., ) exhibit higher clogP values (~3.0–4.0), impacting blood-brain barrier penetration.
- Solubility : Piperazine-containing compounds (e.g., ) benefit from enhanced aqueous solubility due to the basic amine group, whereas the target compound’s aliphatic chain may reduce solubility.
Biological Activity
1-(2-Methylprop-2-en-1-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 154.25 g/mol. Its structure features a piperidine ring substituted at the 4-position with an amine group and at the 1-position with a 2-methylprop-2-en-1-yl group. This unique structural arrangement contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.
This compound exhibits its biological activity through interactions with specific molecular targets. Notably, it acts as a competitive antagonist at the NMDA receptor, which is crucial for synaptic plasticity and memory function. Additionally, it may inhibit certain enzymes or receptors, modulating various biological processes. The exact pathways and targets depend on the context of use, which can vary across different studies .
Biological Activities
The compound has been studied for several potential biological activities:
- Enzyme Inhibition : Research indicates that compounds similar to this compound exhibit enzyme inhibition properties, which may be relevant in therapeutic contexts .
- Receptor Binding : It has shown binding affinity to various receptors, including those involved in neurotransmission and pain pathways. This suggests potential applications in treating neurological disorders .
Summary of Biological Activities
Study on Antitumor Activity
A study evaluated the antitumor properties of compounds related to this compound. Results indicated that these compounds could induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity at specific concentrations (1.0 μM to 10.0 μM) and causing morphological changes indicative of cell death .
Interaction Studies
Another research effort focused on understanding how this compound interacts with biological systems. It was found that structural analogs could affect various enzymes linked to inflammation and carcinogenesis, suggesting a broad spectrum of pharmacological activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Methylprop-2-en-1-yl)piperidin-4-amine and its derivatives?
- Methodology : Piperidin-4-amine derivatives are typically synthesized via alkylation or acylation reactions. For example, alkylation of the piperidine nitrogen with 2-methylprop-2-en-1-yl halides under basic conditions (e.g., NaH or K₂CO₃) in solvents like acetonitrile or ethanol is a standard approach. Purification involves column chromatography, followed by characterization using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodology : Reverse-phase HPLC (e.g., Newcrom R1 column) with mobile phases containing acetonitrile/water and phosphoric acid (or formic acid for MS compatibility) is effective for separation and purity assessment. Structural confirmation is achieved via ¹H/¹³C NMR, FT-IR, and ESI-MS. For chiral variants, chiral HPLC or polarimetry may be required .
Q. What safety precautions are recommended when handling piperidin-4-amine derivatives in laboratory settings?
- Methodology : Refer to Safety Data Sheets (SDS) for specific hazards. General practices include using fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/contact with skin; store in airtight containers under inert gas. Spill management requires neutralization with weak acids (e.g., citric acid) and adsorption with inert materials .
Advanced Research Questions
Q. How do reaction conditions influence the oxidation mechanisms of piperidin-4-amine derivatives under alkaline permanganate conditions?
- Methodology : In alkaline media (pH > 12), permanganate oxidizes piperidin-4-amine derivatives via a radical mechanism. Temperature (303–323 K) and Ru(III) catalyst concentration are critical: rate constants () increase with temperature (e.g., at 313 K). Reaction orders are first-order in Ru(III) and fractional in substrate/OH⁻, indicating intermediate complex formation .
Q. What computational methods are employed to study the electronic structure and reactivity of piperidin-4-amine derivatives?
- Methodology : Density functional theory (DFT) with the B3LYP/6-311G++(d,p) basis set optimizes molecular geometries and calculates frontier molecular orbitals (FMOs). These studies predict reactivity sites (e.g., nucleophilic amine groups) and validate experimental kinetic data through energy barrier calculations .
Q. How do structural modifications (e.g., substituents) on the piperidine ring affect the physicochemical properties of such amines?
- Methodology : Substituents like 2-methylprop-2-en-1-yl alter log (lipophilicity), solubility, and hydrogen-bonding capacity. For example, bulky substituents reduce water solubility but enhance membrane permeability. Comparative studies using derivatives (e.g., N-phenyl vs. N-ethyl analogs) reveal trends in melting points and bioactivity via Hammett plots or QSAR models .
Q. What role do catalysts like Ru(III) play in the oxidation kinetics of piperidin-4-amine derivatives?
- Methodology : Ru(III) acts as a redox mediator, forming a transient complex with the substrate ([Ru(H₂O)₆]³⁺), which accelerates electron transfer to permanganate. Rate dependence on [Ru(III)] is linear (), and spectroscopic shifts (purple → green) confirm Mn oxidation state changes (Mn(VII) → Mn(VI)) during the reaction .
Q. How can contradictions in experimental data (e.g., kinetic vs. computational results) be resolved in studies of such compounds?
- Methodology : Discrepancies between observed rate constants and DFT-predicted barriers are resolved by refining computational models (e.g., solvation effects via COSMO-RS) or re-examining experimental conditions (e.g., ionic strength adjustments). Cross-validation using isotopic labeling or trapping intermediates (e.g., acrylonitrile for radical detection) clarifies mechanistic ambiguities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
